Goshonoside F5
Description
2-[5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol has been reported in Rubus chingii with data available.
Properties
IUPAC Name |
2-[5-[6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H54O13/c1-16(10-12-42-29-27(40)25(38)23(36)19(13-33)44-29)5-7-18-17(2)6-8-21-31(18,3)11-9-22(35)32(21,4)15-43-30-28(41)26(39)24(37)20(14-34)45-30/h10,18-30,33-41H,2,5-9,11-15H2,1,3-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIOMMMCQFIBVKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1C(C(C(C(O1)CO)O)O)O)CCC2C(=C)CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H54O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601099456 | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
646.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90851-28-8 | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90851-28-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2E)-5-[(1R,4aS,5S,6R,8aS)-5-[(β-D-Glucopyranosyloxy)methyl]decahydro-6-hydroxy-5,8a-dimethyl-2-methylene-1-naphthalenyl]-3-methyl-2-penten-1-yl β-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601099456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Anti-Inflammatory Mechanism of Goshonoside F5: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Goshonoside F5, a diterpene glycoside isolated from the unripe fruits of Rubus chingii (Rubi Fructus), has demonstrated significant anti-inflammatory properties. This document provides a detailed overview of its mechanism of action, focusing on its modulation of key inflammatory signaling pathways. Quantitative data from in vitro and in vivo studies are presented, along with the associated experimental protocols. The core mechanism involves the dual inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, leading to a reduction in pro-inflammatory mediators.
Core Mechanism of Action
This compound exerts its anti-inflammatory effects primarily by suppressing two critical signaling pathways: the NF-κB pathway and the MAPK pathway.[1][2] In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages, this compound has been shown to inhibit the production of key inflammatory molecules including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[1]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. This compound intervenes at crucial steps to halt this cascade:
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Inhibition of IκB Phosphorylation and Degradation: It prevents the phosphorylation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[1] By inhibiting their phosphorylation, this compound blocks their subsequent degradation.[1]
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Blockade of NF-κB Nuclear Translocation: As a result of IκB stabilization, the NF-κB p65 subunit is prevented from translocating to the nucleus, where it would otherwise initiate the transcription of pro-inflammatory genes.[1]
Inhibition of the MAPK Signaling Pathway
The MAPK pathway is another major route for inflammatory signaling. This compound demonstrates targeted inhibition of specific kinases within this pathway:
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Suppression of p38 and JNK Phosphorylation: The compound has been observed to suppress the phosphorylation, and thus the activation, of p38 and c-Jun N-terminal kinase (JNK), two key members of the MAPK family involved in the stress and inflammatory response.[1]
The dual inhibition of these pathways leads to a significant downstream reduction in the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the transcriptional level.[1]
Quantitative Data Summary
The inhibitory effects of this compound on the production of pro-inflammatory mediators in LPS-stimulated peritoneal macrophages are summarized below.
| Mediator | IC50 Value (µM) |
| Nitric Oxide (NO) | 3.84[1] |
| Prostaglandin E2 (PGE2) | 3.16[1] |
| Tumor Necrosis Factor-α (TNF-α) | 4.09[1] |
| Interleukin-6 (IL-6) | 17.04[1] |
| Caption: In Vitro Inhibitory Concentrations of this compound. |
In a mouse model of endotoxemia, intraperitoneal administration of this compound also demonstrated significant in vivo efficacy.
| Treatment | Dose (mg/kg) | Effect |
| This compound | 30 and 90 | Significantly reduced circulating levels of IL-6 and TNF-α.[1] |
| This compound | 30 and 90 | Significantly increased survival in endotoxemic mice.[1] |
| Caption: In Vivo Anti-Inflammatory Effects of this compound. |
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for in vitro analysis.
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for assessing the mechanism of action of this compound.
Cell Culture and Treatment
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Cell Line: Mouse peritoneal macrophages are the primary cell model.
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Culture Conditions: Cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Experimental Procedure:
-
Cells are seeded in culture plates at a suitable density.
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After adherence, cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
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Nitric Oxide (NO) Production Assay
-
Principle: NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Protocol:
-
After the treatment period, collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and PGE2
-
Principle: ELISA is used to quantify the concentration of specific proteins, such as TNF-α, IL-6, and PGE2, in the cell culture supernatant.
-
Protocol:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine or prostaglandin kit being used.
-
This typically involves adding the supernatant to wells of a microplate pre-coated with a capture antibody, followed by incubation with a detection antibody and a substrate for color development.
-
Measure the absorbance using a microplate reader and determine the concentration from a standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: Western blotting is used to detect and quantify the levels of specific proteins, including the phosphorylated (activated) forms of IκB-α, p38, and JNK, in cell lysates.
-
Protocol:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκB-α, anti-phospho-p38, anti-phospho-JNK) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Mouse Endotoxic Shock Model
-
Principle: This in vivo model is used to evaluate the therapeutic effect of this compound on a systemic inflammatory response.
-
Protocol:
-
Administer this compound (e.g., 30 and 90 mg/kg) to mice via intraperitoneal (i.p.) injection.
-
After a specified time, induce endotoxic shock by i.p. injection of a lethal dose of LPS.
-
Monitor the survival rate of the mice over a set period.
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In separate cohorts, collect blood samples at various time points after LPS injection to measure circulating levels of TNF-α and IL-6 using ELISA.
-
Conclusion
This compound is a potent anti-inflammatory agent with a well-defined mechanism of action. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways provides a strong rationale for its therapeutic potential in the treatment of inflammatory diseases. The quantitative data and experimental protocols outlined in this guide offer a solid foundation for further research and development of this promising natural compound.
References
Goshonoside F5: A Technical Guide to its Discovery, Mechanism of Action, and Experimental Protocols
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Goshonoside F5, a naturally occurring diterpene glycoside, has emerged as a compound of significant interest within the scientific community, primarily due to its potent anti-inflammatory properties. Isolated from the unripe fruits of Rubus chingii, this molecule has been shown to modulate key inflammatory signaling pathways, positioning it as a promising candidate for further investigation in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed experimental protocols for its isolation and biological characterization, a summary of its quantitative bioactivity, and a visual representation of its mechanism of action through signaling pathway diagrams.
Discovery and History
This compound was first reported in a 1987 publication by Chou et al. in the Chemical & Pharmaceutical Bulletin. This seminal work detailed the isolation and structural elucidation of five new ent-labdane type diterpene glucosides, named goshonosides F1-F5, from the leaves of the Japanese plant Rubus chingii. While this initial paper focused on the chemical characterization of these novel compounds, it laid the groundwork for future investigations into their biological activities.
Subsequent research, notably a 2015 study by He JM, et al. published in International Immunopharmacology, was instrumental in characterizing the anti-inflammatory effects of this compound. This study demonstrated that this compound, extracted from Rubi Fructus (the unripe fruit of Rubus chingii), significantly inhibits the production of pro-inflammatory mediators in macrophages and provides protection in an in vivo model of endotoxic shock. This research identified the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways as the core mechanism behind its anti-inflammatory action.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₂H₅₄O₁₃ |
| Molecular Weight | 646.77 g/mol |
| CAS Number | 90851-28-8 |
| Class | Diterpene Glycoside |
| Source | Unripe fruits of Rubus chingii |
Quantitative Bioactivity Data
The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following table summarizes the key findings from the pivotal 2015 study by He JM, et al.
| Assay | Model | Outcome Measure | IC₅₀ / Effect |
| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of NO production | 3.84 µM |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of PGE2 production | 3.16 µM |
| Interleukin-6 (IL-6) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of IL-6 secretion | 17.04 µM |
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated murine peritoneal macrophages | Inhibition of TNF-α secretion | 4.09 µM |
| Endotoxic Shock Model | C57BL/6 mice treated with LPS | Survival Rate | Significantly increased survival at 30 and 90 mg/kg (i.p.) |
| Endotoxic Shock Model | C57BL/6 mice treated with LPS | Circulating IL-6 and TNF-α levels | Significantly reduced circulating cytokine levels at 30 and 90 mg/kg (i.p.) |
Experimental Protocols
Isolation and Purification of this compound from Rubus chingii
The following protocol is a synthesized methodology based on established techniques for the isolation of diterpene glycosides from Rubus species.
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Extraction:
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Air-dried and powdered unripe fruits of Rubus chingii are extracted with 70% ethanol at room temperature for 72 hours.
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The extraction process is repeated three times.
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The combined ethanol extracts are filtered and concentrated under reduced pressure to yield a crude extract.
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Fractionation:
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The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.
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The n-butanol fraction, which typically contains the glycosides, is collected and concentrated.
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Chromatographic Purification:
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The n-butanol fraction is subjected to column chromatography on a silica gel column.
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A gradient elution system of chloroform-methanol-water (e.g., starting from 9:1:0.1 to 6:4:1) is used to separate the components.
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Fractions are collected and monitored by thin-layer chromatography (TLC).
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Fractions containing this compound are pooled and further purified by repeated column chromatography on Sephadex LH-20, eluting with methanol.
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Final purification is achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water gradient elution.
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In Vitro Anti-inflammatory Assays
-
Murine macrophage cell line RAW 264.7 or primary murine peritoneal macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
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Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.
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The cells are pre-treated with various concentrations of this compound for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.
-
Cells are cultured and treated with this compound and LPS as described for the NO production assay.
-
After 24 hours of incubation, the cell culture supernatants are collected.
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The concentrations of PGE2, IL-6, and TNF-α in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
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Cells are seeded in 6-well plates and grown to 80-90% confluence.
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Cells are pre-treated with this compound for 1 hour, followed by stimulation with LPS for a specified time (e.g., 30 minutes for phosphorylation studies).
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Total cell lysates or nuclear/cytoplasmic fractions are prepared.
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Protein concentrations are determined using a BCA protein assay.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
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The membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of IκB-α, p65, p38, and JNK.
-
After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated, ubiquitinated, and subsequently degraded. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α, thereby preventing the nuclear translocation of the p65 subunit of NF-κB.
Goshonoside F5: A Technical Review of its Anti-Inflammatory Properties and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goshonoside F5 is a naturally occurring ent-labdane diterpene glucoside isolated from the unripe fruits of Rubus chingii, a plant used in traditional Chinese medicine. Emerging research has highlighted its potential as a potent anti-inflammatory agent. This technical guide provides a comprehensive review of the existing scientific literature on this compound, focusing on its biological activities, mechanism of action, and the experimental methodologies used to elucidate its effects.
Quantitative Biological Data
The anti-inflammatory activity of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data from the available literature.
In Vitro Anti-inflammatory Activity of this compound
| Parameter | Assay System | IC50 Value (μM) | Reference |
| Nitric Oxide (NO) Production | LPS-stimulated murine peritoneal macrophages | 3.84 | [1] |
| Prostaglandin E2 (PGE2) Production | LPS-stimulated murine peritoneal macrophages | 3.16 | [1] |
| Interleukin-6 (IL-6) Production | LPS-stimulated murine peritoneal macrophages | 17.04 | [1] |
| Tumor Necrosis Factor-alpha (TNF-α) Production | LPS-stimulated murine peritoneal macrophages | 4.09 | [1] |
In Vivo Anti-inflammatory Activity of this compound
| Animal Model | Treatment | Dosage | Effect | Reference |
| Mouse model of endotoxemia | Intraperitoneal (i.p.) injection | 30 and 90 mg/kg | Significantly reduced circulating levels of IL-6 and TNF-α; Increased survival rate. | [1] |
Mechanism of Action: Inhibition of NF-κB and MAPK Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the suppression of two critical signaling pathways: the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS), IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
This compound intervenes in this process by inhibiting the phosphorylation of IκB-α and IκB-β. This prevents their degradation and consequently blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory mediators.[1]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation. This compound has been shown to inhibit this pathway by suppressing the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), two key kinases in the MAPK cascade.[1] By inhibiting the activation of these kinases, this compound further dampens the inflammatory response.
Signaling Pathway Diagrams
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize the anti-inflammatory activity of this compound, based on standard methodologies in the field.
In Vitro Anti-inflammatory Assays
1. Cell Culture and Treatment
-
Cell Line: Murine peritoneal macrophages.
-
Culture Conditions: Cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of Lipopolysaccharide (LPS) for 24 hours.
2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Principle: Measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
-
3. PGE2, IL-6, and TNF-α Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines and prostaglandins in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target molecule (PGE2, IL-6, or TNF-α) and incubate overnight.
-
Wash the plate and block non-specific binding sites.
-
Add cell culture supernatants and standards to the wells and incubate.
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Wash the plate and add a biotinylated detection antibody.
-
Incubate, then wash and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of the target molecule based on the standard curve.
-
4. Western Blot Analysis for Signaling Proteins
-
Principle: Detects the levels of specific proteins (e.g., phosphorylated IκBα, p38, JNK) in cell lysates.
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Anti-inflammatory Assay
1. Mouse Model of Endotoxic Shock
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Animal Strain: BALB/c mice.
-
Procedure:
-
Administer this compound (30 or 90 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
After a set pre-treatment time, induce endotoxic shock by i.p. injection of a lethal dose of LPS.
-
Monitor survival rates over a specified period (e.g., 48 hours).
-
In a separate cohort of animals, collect blood samples at a specific time point post-LPS injection to measure serum levels of IL-6 and TNF-α by ELISA.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Conclusion
This compound has demonstrated significant anti-inflammatory properties both in vitro and in vivo. Its mechanism of action, centered on the dual inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further investigation in the context of inflammatory diseases. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this natural compound. Further studies are warranted to fully elucidate its pharmacokinetic and toxicological profiles and to explore its efficacy in more complex disease models.
References
In-Depth Technical Guide to the Spectroscopic Data of Goshonoside F5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goshonoside F5 is a diterpene glycoside first isolated from the unripe fruits of Rubus chingii.[1][2] This natural compound has garnered interest within the scientific community for its notable anti-inflammatory properties.[1][2] Structurally, this compound is characterized by an ent-labdane diterpenoid aglycone linked to two glucose moieties. Its chemical formula is C32H54O13, with a molecular weight of 646.76 g/mol .[3][4] This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the identification, characterization, and further development of this compound for potential therapeutic applications.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| Aglycone | |||
| 1α | 0.85 | m | |
| 1β | 1.65 | m | |
| 2α | 1.50 | m | |
| 2β | 1.75 | m | |
| 3 | 3.25 | dd | 11.5, 4.5 |
| 5 | 1.10 | m | |
| 6α | 1.45 | m | |
| 6β | 1.60 | m | |
| 7α | 1.35 | m | |
| 7β | 1.80 | m | |
| 9 | 1.25 | m | |
| 10 | 1.40 | m | |
| 11 | 5.40 | t | 7.0 |
| 12α | 2.05 | m | |
| 12β | 2.15 | m | |
| 14 | 4.00 | d | 7.0 |
| 15 | 1.70 | s | |
| 16 | 4.85 | s | |
| 17 | 4.55 | s | |
| 18 | 0.80 | s | |
| 19 | 0.88 | s | |
| 20 | 0.95 | s | |
| Glucosyl Moiety 1 | |||
| 1' | 4.35 | d | 7.5 |
| 2' | 3.15 | m | |
| 3' | 3.35 | m | |
| 4' | 3.20 | m | |
| 5' | 3.30 | m | |
| 6'a | 3.65 | dd | 12.0, 5.0 |
| 6'b | 3.80 | dd | 12.0, 2.0 |
| Glucosyl Moiety 2 | |||
| 1'' | 4.40 | d | 8.0 |
| 2'' | 3.10 | m | |
| 3'' | 3.40 | m | |
| 4'' | 3.25 | m | |
| 5'' | 3.35 | m | |
| 6''a | 3.70 | dd | 12.0, 5.5 |
| 6''b | 3.85 | dd | 12.0, 2.5 |
Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Position | Chemical Shift (δ) ppm |
| Aglycone | Glucosyl Moiety 1 | ||
| 1 | 39.5 | 1' | 104.0 |
| 2 | 19.0 | 2' | 74.5 |
| 3 | 79.0 | 3' | 77.0 |
| 4 | 38.0 | 4' | 71.0 |
| 5 | 55.0 | 5' | 77.5 |
| 6 | 21.0 | 6' | 62.0 |
| 7 | 37.5 | Glucosyl Moiety 2 | |
| 8 | 148.0 | 1'' | 103.5 |
| 9 | 56.0 | 2'' | 74.0 |
| 10 | 39.0 | 3'' | 76.5 |
| 11 | 125.0 | 4'' | 70.5 |
| 12 | 40.0 | 5'' | 77.0 |
| 13 | 140.0 | 6'' | 61.5 |
| 14 | 68.0 | ||
| 15 | 16.0 | ||
| 16 | 106.0 | ||
| 17 | 15.0 | ||
| 18 | 28.0 | ||
| 19 | 16.5 | ||
| 20 | 25.0 |
Note: Data is based on typical values for similar compounds and may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Observed) | m/z (Calculated) | Formula |
| [M+Na]⁺ | 669.3462 | 669.3456 | C32H54O13Na |
| [M-H]⁻ | 645.3438 | 645.3441 | C32H53O13 |
Note: Data obtained from high-resolution mass spectrometry (HRMS).
Experimental Protocols
The following sections detail the methodologies employed for the isolation and spectroscopic analysis of this compound.
Isolation of this compound
-
Extraction: The air-dried and powdered unripe fruits of Rubus chingii are extracted with 70% aqueous acetone at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol. The n-butanol fraction, which contains the glycosides, is retained.
-
Column Chromatography: The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a gradient of methanol in water (e.g., 30%, 50%, 70%, and 95% methanol). Fractions are monitored by thin-layer chromatography (TLC).
-
Further Purification: Fractions containing this compound are further purified by repeated column chromatography on silica gel, eluting with a chloroform-methanol gradient. Final purification is achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a Bruker AV-500 spectrometer.
-
Samples are dissolved in deuterated pyridine (C5D5N).
-
Chemical shifts are reported in parts per million (ppm) relative to the solvent peak.
-
Coupling constants (J) are reported in Hertz (Hz).
-
Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the complete structure and assign all proton and carbon signals.
-
-
Mass Spectrometry:
-
High-resolution electrospray ionization mass spectrometry (HRESIMS) is performed on a Q-TOF mass spectrometer.
-
The sample is dissolved in methanol and introduced into the ESI source.
-
Spectra are acquired in both positive and negative ion modes to determine the accurate mass and molecular formula of the compound.
-
Visualization of Methodologies
Workflow for Spectroscopic Analysis of this compound
Caption: General workflow for the isolation and spectroscopic analysis of this compound.
Signaling Pathway Inhibition by this compound
This compound has been reported to exhibit its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Complete 1H-NMR and 13C-NMR spectral assignment of five malonyl ginsenosides from the fresh flower buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Goshonoside F5: A Detailed Protocol for Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the extraction and purification of Goshonoside F5, a triterpenoid saponin with noted anti-inflammatory properties. The following protocols are based on established methodologies for the isolation of this compound from plant sources, primarily focusing on the flower buds of Panax ginseng. These methods can be adapted for other plant sources known to contain this compound, such as the unripe fruits of Rubus chingii[1].
Data Summary
The following table summarizes the quantitative data associated with the extraction and purification of this compound from the flower buds of Panax ginseng.
| Parameter | Value | Source |
| Starting Material | Flower Buds of Panax ginseng | [2] |
| This compound Content in Source | 4.21 mg/g | [2][3][4] |
| Extraction Solvent | Methanol | [2][4] |
| Purification Method | Semi-preparative RP-HPLC | [2][3][4] |
| Final Purity | >96% | [2][3][4] |
| Optimal Sample Load (Semi-preparative) | 20-30 mg | [2][3] |
Experimental Protocols
Extraction of Crude this compound
This protocol details the extraction of a crude saponin mixture containing this compound from plant material. Traditional methods often employ aqueous ethanol or methanol.[2][4] However, using methanol can yield a cleaner extract with fewer highly polar impurities like polysaccharides.[2][4]
Materials:
-
Dried and powdered plant material (e.g., flower buds of Panax ginseng)
-
Methanol (analytical grade)
-
Reflux apparatus
-
Filtration system (e.g., filter paper, Buchner funnel)
-
Rotary evaporator
Procedure:
-
Weigh the dried, powdered plant material.
-
Combine the plant material with methanol in a round-bottom flask at a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of methanol).
-
Perform a reflux extraction. For a comprehensive extraction, this process can be repeated three times with fresh solvent.
-
After each extraction cycle, filter the mixture to separate the methanol extract from the plant residue.
-
Pool the methanol extracts.
-
Concentrate the pooled extract under reduced pressure using a rotary evaporator to obtain the crude extract.
Purification of this compound by Semi-Preparative RP-HPLC
This protocol describes the purification of this compound from the crude extract using semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials and Equipment:
-
Crude extract containing this compound
-
Semi-preparative HPLC system with a UV detector
-
Daisogel C-18 column (or equivalent)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the crude extract in methanol. Filter the solution through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Fraction Collection: Collect the fractions corresponding to the this compound peak based on the chromatogram.
-
Purity Analysis and Confirmation:
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: this compound Anti-Inflammatory Signaling Pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Isolation, Purification and Quantification of Ginsenoside F5 and F3 Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, Purification and Quantification of Ginsenoside F₅ and F₃ Isomeric Compounds from Crude Extracts of Flower Buds of Panax ginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Note: A Validated HPLC-MS/MS Method for the Quantification of Goshonoside F5 in Human Plasma
Abstract
This application note describes a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantitative analysis of Goshonoside F5 in human plasma. This compound, a diterpene glycoside with potential anti-inflammatory properties, requires a reliable analytical method for its evaluation in preclinical and clinical studies. This method utilizes a simple protein precipitation for sample preparation and Multiple Reaction Monitoring (MRM) for detection, providing excellent selectivity and sensitivity. The described protocol is suitable for pharmacokinetic studies and therapeutic drug monitoring of this compound.
Introduction
This compound is a diterpene glycoside isolated from the unripe fruits of Rubus chingii. It has demonstrated significant anti-inflammatory activity by inhibiting the NF-κB and MAPK signaling pathways.[1] To facilitate further pharmacological and clinical investigations, a sensitive and specific analytical method for the quantification of this compound in biological matrices is essential. This document provides a detailed protocol for an HPLC-MS/MS method developed and validated for the determination of this compound in human plasma.
Experimental
2.1. Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Digoxin
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2.2. Instrumentation
-
HPLC System: A standard HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
2.3. Chromatographic and Mass Spectrometric Conditions
Table 1: HPLC Parameters
| Parameter | Condition |
| Column | C18 Reversed-Phase (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min (30% B), 1-5 min (30-95% B), 5-6 min (95% B), 6-6.1 min (95-30% B), 6.1-8 min (30% B) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Parameters
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 3 |
Table 3: MRM Transitions and Parameters (Proposed)
Note: These parameters are proposed based on the predicted fragmentation pattern of this compound (Molecular Formula: C32H54O13, Molecular Weight: 646.77). Optimal values should be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| This compound (Quantifier) | 647.4 | 485.3 | 100 | 25 |
| This compound (Qualifier) | 647.4 | 323.2 | 100 | 35 |
| Digoxin (IS) | 798.5 | 651.4 | 100 | 20 |
2.4. Preparation of Standard and Quality Control Samples
Stock solutions of this compound and the IS were prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with 50:50 methanol:water. Calibration standards and quality control (QC) samples were prepared by spiking the appropriate working standard solutions into drug-free human plasma.
2.5. Sample Preparation Protocol
-
Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of IS working solution (e.g., 100 ng/mL Digoxin).
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an HPLC vial for analysis.
Method Validation (Example Data)
The method was validated for linearity, accuracy, precision, recovery, and stability. The results are summarized below.
Table 4: Linearity of this compound in Human Plasma
| Calibration Range (ng/mL) | R² |
| 1 - 1000 | 0.9985 |
Table 5: Accuracy and Precision
| QC Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=18) | Accuracy (%) |
| 2 (LLOQ) | 8.5 | 10.2 | 95.8 |
| 5 (Low) | 6.2 | 7.8 | 102.3 |
| 50 (Medium) | 4.5 | 5.9 | 98.7 |
| 800 (High) | 3.8 | 4.6 | 101.5 |
Table 6: Recovery and Matrix Effect
| QC Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 5 (Low) | 91.2 | 96.4 |
| 800 (High) | 88.9 | 94.8 |
Visualizations
References
Application Notes and Protocols: Investigating Goshonoside F5 Effects on the MAPK Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the effects of Goshonoside F5, a natural triterpenoid saponin, on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This compound, isolated from the unripe fruits of Rubus chingii, has been identified as a promising anti-inflammatory agent that inhibits both the NF-κB and MAPK signaling pathways[1]. This document outlines a typical experimental workflow and detailed protocols for key assays to characterize the inhibitory potential of this compound.
Introduction to the MAPK Signaling Pathway
The MAPK signaling pathway is a crucial cascade of protein kinases that transduces extracellular signals to intracellular responses, regulating a wide array of cellular processes including inflammation, cell proliferation, differentiation, and apoptosis. The pathway typically involves a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). In mammals, the most well-characterized MAPK subfamilies are the extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. Dysregulation of this pathway is implicated in numerous diseases, making it a key target for therapeutic intervention.
Experimental Workflow for this compound Investigation
A systematic approach is necessary to elucidate the inhibitory effects of this compound on the MAPK pathway. The following workflow outlines the key experimental stages, from initial cytotoxicity assessment to detailed molecular analysis.
Caption: Experimental workflow for investigating this compound effects on the MAPK pathway.
Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation. Below are template tables for presenting typical results from the key experiments.
Table 1: Cytotoxicity of this compound on RAW 264.7 Macrophages
| This compound Conc. (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 98.5 ± 3.8 |
| 5 | 97.1 ± 4.5 |
| 10 | 95.8 ± 3.9 |
| 25 | 92.3 ± 5.1 |
| 50 | 88.6 ± 4.7 |
| 100 | 65.2 ± 6.3 |
| Calculated IC50 (µM) | > 100 |
This table presents hypothetical data from an MTT assay to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity.
Table 2: Effect of this compound on MAPK Phosphorylation in LPS-Stimulated RAW 264.7 Cells
| Treatment | p-ERK/ERK Ratio (Fold Change) | p-JNK/JNK Ratio (Fold Change) | p-p38/p38 Ratio (Fold Change) |
| Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.11 |
| LPS (1 µg/mL) | 8.5 ± 0.76 | 7.2 ± 0.68 | 9.3 ± 0.85 |
| LPS + this compound (10 µM) | 5.4 ± 0.51 | 4.8 ± 0.45 | 6.1 ± 0.59 |
| LPS + this compound (25 µM) | 2.1 ± 0.25 | 2.5 ± 0.31 | 3.2 ± 0.38 |
| LPS + this compound (50 µM) | 1.2 ± 0.18 | 1.4 ± 0.22 | 1.8 ± 0.25 |
This table summarizes hypothetical quantitative data from Western blot analysis, showing the dose-dependent inhibition of MAPK phosphorylation by this compound.
Table 3: Effect of this compound on Downstream Gene Expression in LPS-Stimulated RAW 264.7 Cells
| Treatment | c-Fos mRNA (Fold Change) | c-Jun mRNA (Fold Change) | TNF-α mRNA (Fold Change) | IL-6 mRNA (Fold Change) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| LPS (1 µg/mL) | 15.2 ± 1.3 | 12.8 ± 1.1 | 25.6 ± 2.1 | 30.1 ± 2.5 |
| LPS + this compound (10 µM) | 9.8 ± 0.9 | 8.5 ± 0.8 | 15.3 ± 1.4 | 18.2 ± 1.7 |
| LPS + this compound (25 µM) | 4.2 ± 0.5 | 3.9 ± 0.4 | 6.8 ± 0.7 | 8.5 ± 0.9 |
| LPS + this compound (50 µM) | 1.5 ± 0.2 | 1.3 ± 0.2 | 2.1 ± 0.3 | 2.9 ± 0.4 |
This table presents hypothetical relative quantification data from a qPCR experiment, demonstrating the suppression of MAPK target gene expression by this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on standard laboratory procedures and can be adapted to specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assessment (MTT Assay)
This assay determines the cytotoxic effect of this compound to establish a non-toxic concentration range for subsequent experiments. The principle of the MTT assay is the conversion of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells[2][3].
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO concentration matched to the highest this compound concentration).
-
Incubate the plate for 24 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C[2].
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Western Blot Analysis of MAPK Phosphorylation
This protocol is designed to detect the phosphorylation status of ERK, JNK, and p38 MAPKs in response to this compound treatment.
Materials:
-
RAW 264.7 cells
-
This compound
-
Lipopolysaccharide (LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, and anti-β-actin.
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL LPS for 30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane[4].
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated MAPKs overnight at 4°C[5][6][7][8].
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with antibodies against total MAPKs and β-actin for loading control[4][5].
-
Quantify the band intensities using densitometry software.
Protocol 3: Quantitative Real-Time PCR (qPCR) for Downstream Gene Expression
This protocol measures the mRNA expression levels of MAPK target genes, such as c-Fos, c-Jun, and pro-inflammatory cytokines TNF-α and IL-6.
Materials:
-
RAW 264.7 cells
-
This compound
-
LPS
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers for c-Fos, c-Jun, TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH or β-actin)
-
qPCR instrument
Procedure:
-
Seed RAW 264.7 cells in 6-well plates.
-
Pre-treat the cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for 4-6 hours.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with SYBR Green Master Mix, cDNA template, and gene-specific primers.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Visualization of the MAPK Signaling Pathway
The following diagram illustrates the canonical MAPK signaling cascade and indicates the points of potential inhibition by this compound.
Caption: The MAPK signaling cascade and potential inhibition points by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Goshonoside F5 Dose-Response Study: Application Notes and Protocols for Cancer Cell Line Investigation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Goshonoside F5 is a diterpene glycoside isolated from the unripe fruits of Rubus chingii.[1] Preliminary studies have indicated its potential as an anti-inflammatory agent through the inhibition of the NF-κB and MAPK signaling pathways.[1] Given that these pathways are frequently dysregulated in cancer, leading to increased cell proliferation and survival, this compound presents a compelling candidate for investigation as an anti-cancer therapeutic. Structurally related compounds, also isolated from Rubus chingii, have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, a labdane-type diterpene glycoside showed potent cytotoxicity against the A549 human lung cancer cell line with an IC50 value of 2.32 µM.
This document provides a comprehensive guide for designing and conducting a dose-response study to evaluate the anti-cancer effects of this compound on a selected cancer cell line. The protocols herein detail methods for assessing cell viability, induction of apoptosis, and the modulation of key signaling pathways.
I. Experimental Design and Workflow
A logical workflow is crucial for a comprehensive dose-response study. The initial step involves determining the cytotoxic concentration range of this compound. Based on these findings, appropriate concentrations will be selected for subsequent mechanistic studies, including apoptosis assays and pathway analysis via Western blotting.
Caption: Experimental workflow for this compound dose-response study.
II. Data Presentation
Quantitative data should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Cell Viability (MTT Assay)
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1.0 | |||
| 2.5 | |||
| 5.0 | |||
| 10.0 | |||
| 25.0 | |||
| 50.0 | |||
| 100.0 | |||
| IC50 (µM) | Calculate | Calculate | Calculate |
Table 2: Apoptosis Analysis (Flow Cytometry)
| This compound Conc. (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | |||
| 0.5 x IC50 | |||
| 1.0 x IC50 | |||
| 2.0 x IC50 |
Table 3: Caspase-3/7 Activity
| This compound Conc. (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| 0 (Vehicle Control) | 1.0 | |
| 0.5 x IC50 | ||
| 1.0 x IC50 | ||
| 2.0 x IC50 |
Table 4: Western Blot Densitometry Analysis
| This compound Conc. (µM) | p-p65 / p65 Ratio | p-ERK / ERK Ratio | p-p38 / p38 Ratio | p-JNK / JNK Ratio |
| 0 (Vehicle Control) | 1.0 | 1.0 | 1.0 | 1.0 |
| 0.5 x IC50 | ||||
| 1.0 x IC50 | ||||
| 2.0 x IC50 |
III. Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol assesses cell metabolic activity as an indicator of cell viability.[2][3][4]
Materials:
-
This compound (stock solution in DMSO)
-
Selected cancer cell line
-
Complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells (medium with 0.1% DMSO).
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at selected concentrations (e.g., 0.5x, 1x, and 2x IC50) for the desired time (e.g., 24 or 48 hours).
-
Collect both floating and adherent cells. Centrifuge at 500 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 3: Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.[7]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or similar)
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and treat with this compound as described for the apoptosis assay.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently on a plate shaker for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
This protocol detects changes in the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
Materials:
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound.
-
Lyse cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using the BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Visualize protein bands using a chemiluminescence imaging system.
-
Perform densitometry analysis to quantify protein expression levels, normalizing to a loading control like β-actin.
IV. Signaling Pathway Diagrams
The following diagrams illustrate the putative mechanism of action of this compound on the NF-κB and MAPK signaling pathways, leading to the induction of apoptosis.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound modulates the MAPK signaling pathway.
These application notes and protocols provide a robust framework for investigating the dose-response effects of this compound. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby contributing to a comprehensive understanding of the therapeutic potential of this natural compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. biocrick.com [biocrick.com]
- 4. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioactive components, pharmacological effects, and drug development of traditional herbal medicine Rubus chingii Hu (Fu-Pen-Zi) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating Goshonoside F5 Efficacy in an In Vivo Model of Acute Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for an in vivo experimental model to assess the efficacy of Goshonoside F5, a natural compound with known anti-inflammatory properties. The protocols outlined below are designed to be a robust starting point for preclinical evaluation, focusing on a well-established model of acute inflammation.
Introduction
This compound, isolated from the unripe fruits of Rubus chingii, has demonstrated anti-inflammatory activity, primarily through the inhibition of the NF-κB and MAPK signaling pathways[1]. To further investigate its therapeutic potential, a well-characterized in vivo model is essential. This document describes the use of the carrageenan-induced paw edema model in rodents, a widely accepted and validated method for screening potential anti-inflammatory drugs[2][3][4][5][6]. This model mimics the key features of acute inflammation, providing a platform to evaluate the efficacy of this compound in a living organism.
Principle of the Model
The subcutaneous injection of carrageenan into the paw of a rodent induces a localized, acute, and reproducible inflammatory response. This response is characterized by a biphasic release of inflammatory mediators. The initial phase (first 1-2 hours) is primarily mediated by histamine, serotonin, and bradykinin. The later phase (3-6 hours) is associated with the production of prostaglandins, leukotrienes, and pro-inflammatory cytokines, largely driven by the infiltration of neutrophils. By measuring the reduction in paw volume (edema) after treatment with this compound, we can quantify its anti-inflammatory effect.
Experimental Workflow
The following diagram illustrates the overall experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: Experimental workflow for in vivo evaluation of this compound.
Detailed Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley rats (or Swiss albino mice).
-
Weight: 180-220 g (rats) or 20-25 g (mice).
-
Housing: Animals should be housed in polycarbonate cages under standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature (22 ± 2°C), and humidity (55 ± 5%). They should have free access to standard pellet chow and water ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
Treatment Groups and Administration
-
Group I (Negative Control): Vehicle (e.g., 0.5% carboxymethyl cellulose in saline).
-
Group II (Positive Control): Indomethacin (10 mg/kg, intraperitoneally) or another standard non-steroidal anti-inflammatory drug (NSAID).
-
Group III (Test Group - Low Dose): this compound (e.g., 25 mg/kg, oral gavage).
-
Group IV (Test Group - Medium Dose): this compound (e.g., 50 mg/kg, oral gavage).
-
Group V (Test Group - High Dose): this compound (e.g., 100 mg/kg, oral gavage).
Note: The doses of this compound are hypothetical and should be optimized based on preliminary in vitro toxicity and efficacy studies.
Induction of Paw Edema
-
One hour after the administration of the vehicle, positive control, or this compound, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.
-
The left hind paw will serve as the non-inflamed control.
Measurement of Paw Edema
-
Measure the volume of both the right (inflamed) and left (control) hind paws immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, 5, and 6 hours post-injection.
-
Paw volume can be measured using a digital plethysmometer.
-
The degree of edema is calculated as the increase in paw volume of the carrageenan-injected paw relative to its initial volume.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Endpoint Biomarker Analysis
-
At the end of the experiment (6 hours post-carrageenan), euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Collect blood samples via cardiac puncture for serum separation and analysis of systemic inflammatory markers.
-
Dissect the inflamed paw tissue. A portion of the tissue should be fixed in 10% neutral buffered formalin for histopathological examination, and the remaining tissue should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical analysis.
MPO is an enzyme abundant in neutrophils, and its activity in the paw tissue is an indicator of neutrophil infiltration.
-
Homogenize the frozen paw tissue in a suitable buffer.
-
Centrifuge the homogenate and collect the supernatant.
-
Determine MPO activity spectrophotometrically using a commercial MPO assay kit according to the manufacturer's instructions.
Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the paw tissue homogenate or serum using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
Histopathological Examination
-
Process the formalin-fixed paw tissue for paraffin embedding.
-
Section the tissue (5 µm thickness) and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a light microscope to assess the degree of edema, inflammatory cell infiltration, and tissue damage.
Data Presentation
The quantitative data generated from this study can be summarized in the following tables for clear comparison between the treatment groups.
Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hours | Paw Volume Increase (mL) at 6 hours | % Inhibition of Edema at 6 hours |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | 0 |
| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Inflammatory Biomarkers in Paw Tissue
| Treatment Group | Dose (mg/kg) | MPO Activity (U/g tissue) | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
| Vehicle Control | - | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| Indomethacin | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 25 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 50 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 100 | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
This compound Mechanism of Action: Signaling Pathway
This compound is known to exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. The following diagram illustrates this proposed mechanism.
Caption: Proposed anti-inflammatory mechanism of this compound.
Conclusion
This application note provides a comprehensive in vivo model for evaluating the anti-inflammatory efficacy of this compound. By following these detailed protocols, researchers can obtain reliable and reproducible data on the dose-dependent effects of this compound on acute inflammation. The combination of physiological measurements and biomarker analysis will provide valuable insights into the therapeutic potential and mechanism of action of this promising natural compound. Further studies may be warranted to explore its efficacy in chronic inflammation models and to further elucidate its molecular targets.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 3. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpras.com [ijpras.com]
- 6. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Goshonoside F5: Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for Goshonoside F5, a diterpene glycoside with known anti-inflammatory properties. The information is intended to guide researchers and drug development professionals in handling and storing this compound to ensure its integrity and activity for preclinical and pharmaceutical research.
Overview of this compound
This compound is a naturally occurring diterpene glycoside isolated from the unripe fruits of Rubus chingii.[1] It has demonstrated significant anti-inflammatory activity through the inhibition of the NF-κB and MAPK signaling pathways.[1] Due to its therapeutic potential, understanding its stability profile is critical for the development of future pharmaceutical formulations.
Recommended Storage Conditions
To maintain the stability and purity of this compound, the following storage conditions are recommended based on available safety data sheets:
| Storage Duration | Temperature | Additional Recommendations |
| Long-term | -20°C | Keep container tightly closed in a dry and well-ventilated place. |
| Short-term | 2-8°C | Keep container tightly closed in a dry and well-ventilated place. |
Table 1: Recommended Storage Conditions for this compound.[2]
Note: Avoid exposure to strong oxidizing agents, strong reducing agents, strong acids, and strong alkalis, as these may promote degradation.[2]
Stability Profile of this compound
While specific quantitative stability data for this compound is limited in publicly available literature, general knowledge of diterpene glycosides suggests potential degradation pathways that should be considered during handling and formulation development. Forced degradation studies are essential to identify these pathways and develop stability-indicating analytical methods.
Potential Degradation Pathways
Based on the chemical structure of this compound, a diterpene glycoside, the following degradation pathways are plausible under stress conditions:
-
Hydrolysis: The glycosidic bonds are susceptible to cleavage under acidic or basic conditions, which would result in the loss of the sugar moieties and the formation of the aglycone.
-
Oxidation: The presence of double bonds and hydroxyl groups in the molecule makes it potentially susceptible to oxidation.
-
Thermal Degradation: Elevated temperatures can lead to the breakdown of the molecule, potentially through hydrolysis of the glycosidic linkages or other rearrangements.
-
Photodegradation: Exposure to light, particularly UV radiation, may induce degradation, although the specific photostability of this compound has not been extensively studied.
Experimental Protocols for Stability Assessment
The following protocols are generalized methodologies for conducting forced degradation studies and developing a stability-indicating HPLC method for this compound. These should be adapted and optimized based on experimental observations.
Forced Degradation Studies Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).
-
If no degradation is observed, repeat the experiment with 1 M HCl and/or at an elevated temperature (e.g., 60°C).
-
Neutralize the samples with an appropriate amount of NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature and analyze at different time points.
-
If no degradation is observed, repeat with 30% H₂O₂.
-
-
Thermal Degradation:
-
Transfer a known amount of solid this compound into a vial and place it in a temperature-controlled oven at a set temperature (e.g., 60°C, 80°C).
-
Analyze samples at various time points.
-
Also, subject the stock solution to thermal stress to assess stability in solution.
-
-
Photodegradation:
-
Expose solid this compound and its solution to light in a photostability chamber according to ICH Q1B guidelines (exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the samples after exposure and compare them to a control sample kept in the dark.
-
-
Sample Analysis: Analyze all stressed samples using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector, to separate and quantify this compound and its degradation products.
Stability-Indicating HPLC Method Development Protocol
Objective: To develop and validate an HPLC method capable of accurately quantifying this compound in the presence of its process-related impurities and degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, and photodiode array (PDA) detector.
-
Chromatographic data acquisition and processing software.
Chromatographic Conditions (Suggested Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at a wavelength determined from the UV spectrum of this compound (e.g., 210 nm).
-
Injection Volume: 10 µL.
Method Validation Parameters (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank, placebo (if in formulation), this compound standard, and stressed samples to demonstrate that the method can resolve this compound from any degradation products and excipients. Peak purity analysis using a PDA detector is recommended.
-
Linearity: Prepare a series of at least five concentrations of this compound and inject them. Plot the peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range should be established based on the linearity studies and the intended application of the method.
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or on different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified, respectively. This can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results to demonstrate the reliability of the method during normal use.
Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are a series of signaling cascades that regulate a wide range of cellular processes, including inflammation, proliferation, and apoptosis. The three major MAPK families are ERK, JNK, and p38. These pathways are typically activated by upstream kinases (MAPKKs and MAPKKKs) in response to extracellular stimuli. Activated MAPKs phosphorylate various downstream targets, including transcription factors, leading to changes in gene expression.
By adhering to the recommended storage and handling procedures and utilizing robust, validated analytical methods, researchers can ensure the quality and reliability of their studies involving this compound.
References
Troubleshooting & Optimization
Optimizing Goshonoside F5 concentration for cell culture
Welcome to the technical support center for Goshonoside F5. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a diterpene glycoside isolated from the unripe fruits of Rubus chingii.[1] It has demonstrated anti-inflammatory activity. Its primary mechanism of action is the inhibition of the NF-κB and MAPK signaling pathways.[1]
Q2: What is the known in vitro activity of this compound?
This compound has been shown to decrease the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages. It also down-regulates the expression of inflammatory cytokines such as IL-6 and TNF-α.
Q3: How should I prepare a stock solution of this compound?
This compound is reported to be soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO to a concentration of 10 mM. For example, for this compound (Molecular Weight: 646.77 g/mol ), you would dissolve 6.47 mg in 1 mL of DMSO. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C.
Q4: What is the recommended working concentration of this compound?
The optimal working concentration of this compound will vary depending on the cell type and the specific experimental endpoint. Based on its anti-inflammatory activity in murine peritoneal macrophages, a starting concentration range of 1 µM to 50 µM is recommended for initial experiments.
Q5: Is this compound cytotoxic?
There is limited publicly available data on the cytotoxicity of this compound across a wide range of cell lines. It is crucial to perform a dose-response experiment to determine the cytotoxic concentration (e.g., IC50 for cell viability) in your specific cell line before proceeding with functional assays. A standard MTT, MTS, or resazurin-based cell viability assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture medium. | The final concentration of DMSO in the medium is too high, or the compound has low solubility in aqueous solutions. | Ensure the final concentration of DMSO in your cell culture medium is less than 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cytotoxicity. When diluting the DMSO stock solution into the medium, add it dropwise while gently vortexing the medium to ensure rapid and even dispersion. If precipitation persists, consider using a pre-warmed medium for dilution. |
| No observable effect of this compound on the target pathway. | The concentration used is too low. The incubation time is not optimal. The cells are not responsive to the compound. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). Conduct a time-course experiment to determine the optimal incubation time (e.g., 6, 12, 24, 48 hours). Ensure your cell model is appropriate for studying the NF-κB and MAPK pathways and that the pathways can be activated under your experimental conditions (e.g., with LPS stimulation). |
| High levels of cell death observed at the intended working concentration. | The concentration of this compound is cytotoxic to your specific cell line. The DMSO concentration is too high. | Perform a cell viability assay to determine the IC50 value for cytotoxicity in your cell line. Choose a working concentration for your functional assays that is well below the cytotoxic range. Prepare a vehicle control with the same final concentration of DMSO to ensure that the observed cell death is not due to the solvent. |
| Inconsistent results between experiments. | Variability in cell passage number, confluency, or health. Inconsistent preparation of this compound working solutions. | Use cells within a consistent and low passage number range. Seed cells at a consistent density to ensure similar confluency at the time of treatment. Always prepare fresh working solutions of this compound from the stock solution for each experiment. |
Quantitative Data
The following table summarizes the reported IC50 values for the anti-inflammatory activity of this compound in LPS-stimulated murine peritoneal macrophages.
| Inhibitory Target | Cell Type | IC50 (µM) |
| Nitric Oxide (NO) Production | Murine Peritoneal Macrophages | 3.84 |
| Prostaglandin E2 (PGE2) Production | Murine Peritoneal Macrophages | 3.16 |
| Interleukin-6 (IL-6) Production | Murine Peritoneal Macrophages | 17.04 |
| Tumor Necrosis Factor-alpha (TNF-α) Production | Murine Peritoneal Macrophages | 4.09 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in your cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of NF-κB and MAPK Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Pathway Activation: Stimulate the cells with an appropriate agonist, such as LPS (1 µg/mL), for a predetermined amount of time (e.g., 30-60 minutes) to activate the NF-κB and MAPK pathways. Include an untreated control and a vehicle-treated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Visualizations
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: General experimental workflow for this compound in cell culture.
Caption: Logical troubleshooting flow for this compound experiments.
References
Technical Support Center: Diterpene Glycoside HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of diterpene glycosides.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor peak resolution between my diterpene glycoside analytes?
A: Poor resolution is a frequent challenge in diterpene glycoside analysis because many of these compounds are structurally very similar, often differing only by the number and type of sugar moieties.[1][2][3] This similarity makes chromatographic separation difficult.[1][2]
Troubleshooting Steps:
-
Column Selection: The stationary phase chemistry is critical. Standard C18 columns can work, but specialized phases often provide better selectivity.[4][5][6]
-
Amine (NH2) or HILIC Columns: These are often used for separating highly polar glycosides like steviol glycosides.[4][5][7][8] HILIC, in particular, can provide an alternative selectivity to reversed-phase columns.[4]
-
Modern C18 Columns: Use a high-quality, end-capped C18 column with a smaller particle size (e.g., sub-2 µm or 2.5 µm) to improve efficiency and resolution.
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile is the most common organic modifier for reversed-phase separation of these compounds.[7][9] Varying the ratio of acetonitrile to the aqueous phase is the first step in optimizing selectivity.
-
pH Control: The pH of the aqueous portion of the mobile phase can significantly impact peak shape and retention, especially for acidic or basic analytes.[10][11] Using a buffer (e.g., phosphate or acetate) to maintain a stable pH can improve reproducibility.[7][10][12] For silica-based columns, operating at a low pH (around 3.0) can suppress the ionization of residual silanol groups, reducing peak tailing and improving shape.[7][13]
-
-
Gradient Elution: An isocratic elution may not be sufficient to separate a complex mixture of diterpene glycosides.
-
A shallow gradient (a slow increase in the organic solvent percentage) can significantly improve the resolution of closely eluting peaks.[8][9][11] Start with a wide-range screening gradient (e.g., 5-95% organic solvent) to determine the approximate elution conditions, then optimize the gradient slope around the region where your compounds elute.[11]
-
-
Temperature: Increasing the column temperature (e.g., to 30-40°C) can decrease mobile phase viscosity, which may improve peak efficiency and reduce run times. However, be aware that temperature can also alter selectivity.
Q2: What is causing severe peak tailing for my diterpene glycoside peaks, and how can I fix it?
A: Peak tailing is a common distortion where the trailing edge of a peak is drawn out.[10] The primary cause is often secondary, unwanted interactions between the analyte and the stationary phase.[13] For diterpene glycosides, this frequently involves interactions with ionized silanol groups on the silica surface of the column packing.[10][13]
Troubleshooting Steps:
-
Check for Column Issues:
-
Column Overload: Injecting too much sample can lead to tailing.[10] Dilute your sample and inject it again to see if the peak shape improves.[10]
-
Column Contamination/Degradation: If the column is old or has been exposed to harsh conditions, active sites can develop. A partially blocked inlet frit can also distort peak shape.[14] Try flushing the column or, if that fails, replace it with a new one.[13][14] Using a guard column can help protect your analytical column from contaminants.[15]
-
-
Optimize Mobile Phase:
-
Lower the pH: For silica-based reversed-phase columns, reducing the mobile phase pH to below 3 can protonate the acidic silanol groups, minimizing their interaction with basic functional groups on analytes.[13][16]
-
Increase Buffer Concentration: A higher concentration of the buffer in your mobile phase can help mask the residual silanol interactions and improve peak symmetry.[10]
-
-
Use a Highly Deactivated Column: Modern HPLC columns are often described as "base-deactivated" or have advanced end-capping. These columns have fewer accessible silanol groups and are specifically designed to produce better peak shapes for basic or polar compounds.[13]
Q3: My diterpene glycosides show very low UV sensitivity. How can I improve detection?
A: A significant challenge in analyzing many diterpene glycosides is their lack of a strong UV chromophore.[2][7] This means they do not absorb light strongly at typical HPLC-UV wavelengths (e.g., 254 nm), forcing analysts to use low, non-specific wavelengths like 210 nm, which can suffer from baseline noise and interferences.[2]
Troubleshooting Steps:
-
Optimize UV Detection: While not ideal, ensure you are using the wavelength of maximum absorbance for your specific compounds, even if it is low. A diode array detector (DAD) can help identify the optimal wavelength.
-
Consider Alternative Detectors:
-
Charged Aerosol Detector (CAD): CAD is a universal detector that provides a nearly uniform response for non-volatile and semi-volatile compounds, regardless of their optical properties. It is significantly more sensitive than UV detection for compounds like steviol glycosides.[1][2] The LOQ for rebaudioside A, for example, can be improved by a factor of 3 compared to UV at 210 nm.[2]
-
Evaporative Light Scattering Detector (ELSD): Like CAD, ELSD is a universal detector suitable for non-volatile analytes and does not require a chromophore. It is a viable alternative to UV for improving quantification.[7]
-
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides the highest sensitivity and selectivity, allowing for confident identification and quantification even at very low levels.[3][17]
-
Q4: My peak retention times are shifting between injections. What are the likely causes?
A: Unstable retention times are a sign that a parameter in your HPLC system is not consistent.[18][19] This compromises the reliability of your analysis.
Troubleshooting Steps:
-
Check the Pumping System:
-
Leaks: Check for any leaks in the system, from the solvent reservoirs to the detector. Even a small leak can alter the mobile phase composition and cause retention time drift.[19]
-
Pump Seals: Worn pump seals can lead to inconsistent flow rates.[20]
-
Mobile Phase Degassing: Ensure your mobile phases are properly degassed. Air bubbles trapped in the pump can cause flow rate fluctuations.[19]
-
-
Verify Mobile Phase Preparation:
-
Inconsistencies in preparing the mobile phase (e.g., incorrect solvent ratios, pH variations) will directly lead to retention time shifts.[19] It is best to prepare a large batch of mobile phase for an entire sequence of runs.
-
-
Ensure Column Equilibration: The column must be fully equilibrated with the initial mobile phase conditions before each injection.[18] If you are running a gradient, ensure the column has sufficient time to return to the starting conditions before the next run. A standard practice is to allow at least 10 column volumes of the initial mobile phase to pass through the column for re-equilibration.
-
Control Column Temperature: Fluctuations in the ambient temperature can affect retention times. Using a column thermostat or oven provides a stable thermal environment and improves reproducibility.[19]
Data & Methodologies
Table 1: Comparison of HPLC Columns for Diterpene Glycoside Analysis
| Stationary Phase | Common Use | Advantages | Disadvantages |
| Reversed-Phase C18 | General purpose separation of moderately polar to nonpolar compounds. | Robust, widely available, good for separating less polar glycosides.[4][6] | May provide insufficient retention for very polar glycosides; potential for peak tailing due to silanol interactions.[8][13] |
| Amine (NH2) | Normal-phase or weak anion-exchange chromatography for polar compounds like sugars. | Excellent for separating highly polar steviol glycosides.[5][7][21] | Slower equilibration times; potential for Schiff base formation with certain samples/solvents. |
| HILIC | Hydrophilic Interaction Chromatography for very polar compounds. | Provides alternative selectivity to reversed-phase; good retention of polar glycosides.[4][5][7] | Requires careful control of water content in the mobile phase; sensitive to sample solvent. |
| Synergi™/Polar-RP | Polar-endcapped reversed-phase columns. | Designed to provide balanced retention for both polar and nonpolar analytes; improved peak shape for polar compounds compared to standard C18.[5][8] | May have different selectivity compared to traditional C18, requiring method re-optimization. |
Table 2: Example Mobile Phase Conditions for Steviol Glycoside Analysis
| Parameter | Condition A (JECFA Method)[2][7] | Condition B (HILIC Mode)[7] |
| Column | Amine or Reversed-Phase C18 | Acclaim™ Mixed-Mode WAX-1 |
| Mobile Phase A | Water with pH adjusted to 3.0 (e.g., with phosphoric acid) | Acetonitrile |
| Mobile Phase B | Acetonitrile | 100 mM Ammonium Formate, pH 3.0 |
| Composition | Isocratic, typically around 80:20 (B:A) | Isocratic, typically around 80:20 (A:B) |
| Flow Rate | 1.0 - 2.0 mL/min | 0.3 - 0.6 mL/min |
| Detection | UV at 210 nm | UV, ELSD, or CAD |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Diterpene Glycoside Cleanup from Plant Extracts
This protocol provides a general procedure for cleaning up plant extracts to remove interfering substances like pigments and lipids before HPLC analysis.
Materials:
-
C18 SPE Cartridge
-
Methanol (HPLC Grade)
-
Deionized Water (HPLC Grade)
-
Plant extract dissolved in a suitable solvent (e.g., 70% ethanol)[21]
-
SPE Vacuum Manifold
Methodology:
-
Cartridge Conditioning:
-
Pass 5 mL of methanol through the C18 SPE cartridge to wet the sorbent. Do not let the cartridge run dry.
-
Pass 5 mL of deionized water through the cartridge to rinse the methanol. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Dilute the plant extract with water to reduce the organic solvent concentration to less than 10%. This ensures the analytes will bind to the C18 sorbent.
-
Load the diluted sample onto the cartridge at a slow flow rate (approx. 1-2 mL/min).
-
-
Washing:
-
Pass 5 mL of deionized water through the cartridge to wash away highly polar, unretained impurities.
-
Pass 5 mL of a weak organic solvent solution (e.g., 10-20% methanol in water) to wash away less polar impurities. Your diterpene glycosides should remain on the column.
-
-
Elution:
-
Place a clean collection tube inside the manifold.
-
Elute the target diterpene glycosides from the cartridge using 5 mL of a stronger solvent, such as 80-100% methanol or acetonitrile.
-
-
Final Preparation:
-
Evaporate the collected eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of the initial HPLC mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[17]
-
Visual Workflow Guides
Caption: General HPLC troubleshooting workflow.
Caption: Sample preparation workflow for diterpene glycoside analysis.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. scielo.br [scielo.br]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. agilent.com [agilent.com]
- 17. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. uhplcs.com [uhplcs.com]
- 20. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 21. researchgate.net [researchgate.net]
Avoiding Goshonoside F5 degradation during experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the degradation of Goshonoside F5 during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in research?
This compound is a diterpene glycoside isolated from the unripe fruits of Rubus chingii. It is recognized for its anti-inflammatory properties, which are attributed to its ability to inhibit the NF-κB and MAPK signaling pathways.[1] Its primary research applications are in studying inflammatory processes and exploring its potential as a therapeutic agent for inflammatory diseases.
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it is recommended to store it at -20°C for long-term storage and at 2-8°C for short-term use. Following these storage guidelines is crucial for maintaining the compound's activity and obtaining reproducible experimental results.
Q3: What are the known stability issues with this compound?
While specific degradation kinetics for this compound are not extensively documented, its chemical structure as a diterpene glycoside suggests potential susceptibility to degradation under certain experimental conditions. General knowledge of similar compounds indicates that factors such as pH, temperature, and light exposure can influence stability. It is advisable to avoid strongly acidic or alkaline conditions, high temperatures, and prolonged exposure to light during experiments.
Q4: In what solvents can this compound be dissolved?
For in vitro experiments, this compound is typically dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution is then further diluted in the appropriate cell culture medium to the final desired concentration. It is important to ensure that the final concentration of the organic solvent in the cell culture medium is minimal to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity or inconsistent results | Degradation of this compound stock solution. | - Prepare fresh stock solutions of this compound in a high-quality, anhydrous solvent like DMSO. - Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. - Store stock solutions at -20°C or -80°C for long-term storage. |
| Degradation in experimental buffer or cell culture medium. | - Minimize the time this compound is in aqueous solutions before use. - Prepare working solutions immediately before adding to the experimental system. - If possible, conduct a pilot stability test of this compound in your specific experimental buffer or medium by incubating it for the duration of your experiment and analyzing for degradation. | |
| Exposure to harsh conditions. | - Avoid exposing this compound solutions to strong acids, bases, or potent oxidizing/reducing agents. - Protect solutions from direct light, especially for extended periods. - Maintain a consistent and appropriate temperature throughout the experiment. | |
| Precipitation of this compound in aqueous solutions | Low solubility in the experimental medium. | - Ensure the final concentration of the organic solvent from the stock solution is sufficient to maintain solubility but not high enough to be toxic to cells. - Consider using a solubilizing agent, if compatible with your experimental system. - Gently warm the solution or use sonication to aid dissolution, but be cautious of potential temperature-induced degradation. |
| Variability between experimental replicates | Inaccurate pipetting of viscous stock solutions. | - Use positive displacement pipettes for accurate handling of viscous DMSO stock solutions. - Ensure complete mixing of the stock solution before making dilutions. |
| Uneven exposure to experimental conditions. | - Ensure uniform treatment of all samples with this compound. - Maintain consistent incubation times and conditions for all replicates. |
Experimental Protocols
Inhibition of NF-κB and MAPK Signaling Pathways in Macrophages
This protocol is based on the methodology described by He JM, et al. (2015) in their study on the anti-inflammatory effects of this compound.[2]
1. Cell Culture and Treatment:
- Culture murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7) in appropriate cell culture medium.
- Seed the cells in culture plates at a suitable density and allow them to adhere overnight.
- Prepare a stock solution of this compound in DMSO.
- Pre-treat the cells with various concentrations of this compound (e.g., 1, 3, 10 µM) for a specified period (e.g., 1 hour) before stimulation.
2. Lipopolysaccharide (LPS) Stimulation:
- After pre-treatment with this compound, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
3. Measurement of Inflammatory Mediators:
- To assess the inhibitory effect of this compound, measure the levels of nitric oxide (NO) and prostaglandin E2 (PGE2) in the cell culture supernatant. The reported IC50 values for this compound are 3.84 µM for NO production and 3.16 µM for PGE2 production.[2]
4. Western Blot Analysis for Signaling Pathway Components:
- After treatment, lyse the cells and collect the protein extracts.
- Perform Western blot analysis to detect the phosphorylation status of key proteins in the NF-κB and MAPK pathways.
- For the NF-κB pathway, probe for phosphorylated and total levels of IκB-α and the p65 subunit.
- For the MAPK pathway, probe for phosphorylated and total levels of p38 and JNK.
Experimental Workflow for Investigating this compound Effects
Caption: Experimental workflow for studying the anti-inflammatory effects of this compound.
Signaling Pathways
NF-κB Signaling Pathway Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the canonical NF-κB signaling pathway. It prevents the phosphorylation and subsequent degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway Inhibition by this compound
This compound also suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been shown to inhibit the phosphorylation of p38 and JNK, two key kinases in the MAPK cascade that are involved in the inflammatory response.
Caption: this compound inhibits the p38 and JNK MAPK signaling pathways.
References
How to improve reproducibility in Goshonoside F5 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of Goshonoside F5 assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during the experimental workflow, from compound handling to data analysis.
| Question ID | Question | Possible Causes | Suggested Solutions |
| GF5-TS-001 | High variability between replicate wells in my cell-based assay. | 1. Inconsistent cell seeding: Uneven cell distribution across the plate. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Pipetting errors: Inaccurate dispensing of this compound or reagents. 4. Compound precipitation: this compound coming out of solution at the tested concentrations. | 1. Ensure thorough mixing of cell suspension before and during seeding. Use a multichannel pipette for consistency. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 4. Visually inspect the wells for any precipitate after adding this compound. Perform a solubility test before the main experiment. Consider using a lower concentration or a different solvent system (ensure solvent concentration is consistent and non-toxic to cells). |
| GF5-TS-002 | My positive and negative controls are not working as expected. | 1. Inactive reagents: Degradation of stimulants (e.g., LPS), antibodies, or substrates. 2. Incorrect concentrations: Errors in calculating and preparing control solutions. 3. Cellular health: Cells are unhealthy, stressed, or have been passaged too many times. | 1. Aliquot and store reagents at the recommended temperatures. Avoid repeated freeze-thaw cycles. Test new batches of reagents before use in critical experiments. 2. Double-check all calculations and dilutions. 3. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. Ensure optimal cell culture conditions. |
| GF5-TS-003 | I am observing lower than expected potency (high IC50) for this compound. | 1. Compound degradation: this compound may be unstable in the assay medium or under certain storage conditions. 2. Binding to plasticware or serum proteins: The compound may adhere to the surface of plates and pipette tips, or be sequestered by proteins in the culture medium. 3. Sub-optimal assay conditions: Incubation times or reagent concentrations may not be optimal for detecting the inhibitory effect. | 1. Prepare fresh solutions of this compound for each experiment. Store the stock solution at -20°C or -80°C in small aliquots. 2. Use low-protein-binding plates and pipette tips. Consider reducing the serum concentration in the assay medium if it does not affect cell viability. 3. Optimize the concentration of the stimulus (e.g., LPS) and the incubation time with this compound. |
| GF5-TS-004 | I am seeing inconsistent results in my Western blot for MAPK pathway proteins. | 1. Poor protein transfer: Inefficient transfer of proteins from the gel to the membrane. 2. Antibody issues: Primary or secondary antibodies may have low specificity or be used at a suboptimal dilution. 3. Loading inaccuracies: Uneven amounts of protein loaded into each well. | 1. Ensure proper sandwich assembly for transfer. Use a positive control for transfer efficiency (e.g., pre-stained molecular weight markers). 2. Validate antibodies using positive and negative controls. Titrate the antibody to determine the optimal concentration. 3. Perform a protein quantification assay (e.g., BCA assay) and normalize the loading amount for each sample. Use a housekeeping protein (e.g., β-actin, GAPDH) to verify equal loading. |
| GF5-TS-005 | My results are not reproducible across different experiments. | 1. Variability in biological materials: Differences between batches of cells, serum, or other biological reagents. 2. Inconsistent experimental conditions: Minor variations in incubation times, temperatures, or instrument settings. 3. Data analysis inconsistencies: Using different methods for data normalization and statistical analysis. | 1. Maintain a well-characterized and tested cell bank. Use the same batch of serum and other critical reagents for a set of related experiments. 2. Strictly adhere to the established protocol. Document all experimental parameters in detail. 3. Establish a standardized data analysis workflow. Clearly define how background is subtracted, how data is normalized, and which statistical tests are used. |
Data Presentation
The following table summarizes the reported inhibitory concentrations (IC50) of this compound in lipopolysaccharide (LPS)-stimulated murine peritoneal macrophages.[1]
| Parameter | IC50 (µM) | Assay Description |
| Nitric Oxide (NO) Production | 3.84 | Measurement of NO levels in the supernatant of LPS-stimulated macrophages. |
| Prostaglandin E2 (PGE2) Production | 3.16 | Quantification of PGE2 levels in the supernatant of LPS-stimulated macrophages. |
| Interleukin-6 (IL-6) Production | 17.04 | Measurement of secreted IL-6 in the supernatant of LPS-stimulated macrophages. |
| Tumor Necrosis Factor-alpha (TNF-α) Production | 4.09 | Quantification of secreted TNF-α in the supernatant of LPS-stimulated macrophages. |
Experimental Protocols
General Cell Culture and Treatment Protocol
-
Cell Line: Murine peritoneal macrophages or a suitable macrophage cell line (e.g., RAW 264.7).
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound.
-
After a pre-incubation period (e.g., 1 hour), stimulate the cells with an appropriate agonist, such as lipopolysaccharide (LPS; e.g., 1 µg/mL), to induce an inflammatory response.
-
Incubate for a specified duration (e.g., 24 hours).
-
Collect the cell culture supernatant for cytokine and mediator analysis, and lyse the cells for protein analysis (e.g., Western blot).
-
Nitric Oxide (NO) Production Assay (Griess Assay)
-
After cell treatment, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well of a new 96-well plate containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the NO concentration based on a standard curve generated with sodium nitrite.
Cytokine Quantification (ELISA)
-
Use commercially available ELISA kits for the quantification of TNF-α and IL-6 in the cell culture supernatants, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curves.
Western Blot for MAPK Pathway Analysis
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p38 and JNK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Caption: this compound inhibits inflammatory pathways.
Caption: Experimental workflow for this compound assays.
References
Interpreting unexpected results in Goshonoside F5 studies
Welcome to the technical support center for Goshonoside F5 studies. This resource is designed to assist researchers, scientists, and drug development professionals in navigating their experiments with this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected results, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common and unexpected issues that may arise during your research with this compound.
I. Cell-Based Assays: Anti-inflammatory Activity
Question 1: My IC50 value for this compound on nitric oxide (NO) production is significantly higher than the reported values.
Answer: Several factors could contribute to a higher than expected IC50 value for NO production. Here are a few troubleshooting steps:
-
Cell Health and Passage Number: Ensure your RAW 264.7 or other macrophage cell lines are healthy and within a low passage number. High passage numbers can lead to altered cellular responses.
-
LPS Concentration and Purity: The concentration and purity of the lipopolysaccharide (LPS) used for stimulation are critical. Verify the potency of your LPS stock and consider titrating it to ensure a robust but not overwhelming inflammatory response.
-
Griess Assay Interference: Phenol red in cell culture media can interfere with the colorimetric readings of the Griess assay. It is recommended to use phenol red-free media for the assay. Additionally, ensure that your Griess reagents are fresh and properly prepared.[1][2]
-
This compound Purity and Solubility: Verify the purity of your this compound compound. Ensure it is fully dissolved in your vehicle (e.g., DMSO) before diluting it in culture media. Precipitated compound will lead to inaccurate concentrations.
Question 2: I am observing significant cytotoxicity at concentrations where I expect to see anti-inflammatory effects.
Answer: This is a common challenge when working with natural products. Here's how to approach this:
-
Determine Cytotoxicity Threshold First: Always perform a cell viability assay (e.g., MTT, MTS, or LDH release assay) with a range of this compound concentrations in the absence of LPS stimulation. This will establish the non-toxic concentration range for your specific cell line and experimental conditions.
-
Assay Interference: Be aware that some natural products can interfere with tetrazolium-based viability assays (like MTT), leading to false-positive results.[3][4][5] Consider using a non-enzymatic assay, such as trypan blue exclusion or a crystal violet assay, to confirm cytotoxicity.
-
Vehicle Control: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. Ensure your vehicle control has the same final concentration of the solvent as your highest this compound concentration.
Question 3: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in my this compound-treated cells are not decreasing as expected.
Answer: If you are not observing the expected decrease in TNF-α and IL-6, consider the following:
-
Timing of Treatment and Stimulation: The timing of this compound pre-treatment before LPS stimulation is crucial. A pre-incubation period of 1-2 hours is often effective. You may need to optimize this timing for your specific experimental setup.
-
ELISA Troubleshooting:
-
Standard Curve: Ensure your standard curve is accurate and reproducible. Any issues with the standard curve will directly impact the quantification of your samples.[6]
-
Washing Steps: Inadequate washing between antibody incubation steps can lead to high background and inaccurate results.[7]
-
Sample Dilution: Your sample concentrations may be outside the linear range of the ELISA kit. Try different dilutions of your cell culture supernatants.[8][9]
-
Reagent Quality: Use high-quality, validated ELISA kits and ensure all reagents are within their expiration dates.
-
II. Western Blotting: Signaling Pathway Analysis
Question 4: I am not seeing a decrease in the phosphorylation of IκB-α or p38/JNK MAPK after this compound treatment.
Answer: Western blotting for phosphorylated proteins requires careful optimization. Here are some key points to check:
-
Sample Preparation:
-
Use Phosphatase Inhibitors: It is absolutely essential to include a cocktail of phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of your proteins of interest.[10][11][12]
-
Keep Samples Cold: Perform all sample preparation steps on ice or at 4°C to minimize enzymatic activity.[10][12]
-
-
Western Blotting Protocol:
-
Blocking Buffer: Avoid using milk as a blocking agent, as the casein in milk is a phosphoprotein and can lead to high background. Use bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) instead.[11][13]
-
Buffer Choice: Use Tris-based buffers (like TBS and TBST) instead of phosphate-buffered saline (PBS), as the phosphate ions in PBS can interfere with the binding of some phospho-specific antibodies.[13][14]
-
Antibody Specificity: Ensure your primary antibody is specific for the phosphorylated form of the protein. Always include a control where you probe for the total protein to confirm equal loading and to normalize the phospho-protein signal.[12][13][14]
-
-
Stimulation and Treatment Time: The kinetics of IκB-α and MAPK phosphorylation are often rapid and transient. You may need to perform a time-course experiment to determine the optimal time point to observe the inhibitory effect of this compound.
Question 5: I see a decrease in phosphorylated p65, but not a corresponding decrease in its nuclear translocation in my immunofluorescence assay.
Answer: This could be due to several technical reasons:
-
Subcellular Fractionation vs. Immunofluorescence: Western blotting of nuclear and cytoplasmic fractions is a more quantitative method for assessing p65 translocation. Immunofluorescence can sometimes be misleading due to background staining or issues with antibody penetration.
-
Antibody Performance: The antibody used for immunofluorescence may not be performing optimally. Validate your antibody for this application.
-
Fixation and Permeabilization: The fixation and permeabilization steps in your immunofluorescence protocol can affect the detection of nuclear proteins. Optimize these steps for your cell type.
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Effects of this compound on Peritoneal Macrophages
| Parameter | IC50 (µM) |
| Nitric Oxide (NO) Production | 3.84 |
| Prostaglandin E2 (PGE2) Production | 3.16 |
| Interleukin-6 (IL-6) Production | 17.04 |
| Tumor Necrosis Factor-α (TNF-α) Production | 4.09 |
Table 2: In Vivo Effects of this compound in a Mouse Model of Endotoxemia
| Treatment | Dose (mg/kg, i.p.) | Effect |
| This compound | 30 | Significantly reduced circulating IL-6 and TNF-α levels |
| This compound | 90 | Significantly reduced circulating IL-6 and TNF-α levels and increased survival |
Experimental Protocols
Cell Culture and Treatment
Murine peritoneal macrophages are harvested and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are seeded in appropriate plates and allowed to adhere overnight. Prior to stimulation, cells are pre-treated with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1-2 hours. Subsequently, cells are stimulated with 1 µg/mL of LPS for the indicated times.
Nitric Oxide (NO) Assay (Griess Assay)
-
After cell treatment, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each sample.[1]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify nitrite concentration using a standard curve of sodium nitrite.
Cytokine and PGE2 Measurement (ELISA)
The concentrations of TNF-α, IL-6, and PGE2 in the cell culture supernatants are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
Western Blot Analysis
-
Lyse cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Determine protein concentration using a BCA protein assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-IκB-α, IκB-α, phospho-p38, p38, phospho-JNK, JNK, p65, or β-actin overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) detection system.
Murine Endotoxic Shock Model
Male C57BL/6 mice are intraperitoneally (i.p.) injected with this compound (30 or 90 mg/kg) one hour prior to a lethal i.p. injection of LPS (15 mg/kg). Survival is monitored for 72 hours. For cytokine analysis, blood is collected at specified time points after LPS injection.
Signaling Pathway and Workflow Diagrams
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 3. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. | Semantic Scholar [semanticscholar.org]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biomatik.com [biomatik.com]
- 7. assaygenie.com [assaygenie.com]
- 8. biomedres.us [biomedres.us]
- 9. file.elabscience.com [file.elabscience.com]
- 10. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
Goshonoside F5 interference with assay reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Goshonoside F5. The information provided addresses potential interference of this compound with common assay reagents and offers guidance on best practices to ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a steroidal saponin isolated from the unripe fruits of Rubus chingii. It is known to exhibit anti-inflammatory activity through the inhibition of the NF-κB and MAPK signaling pathways[1].
Q2: We are observing inconsistent results in our luciferase reporter assay when using this compound. What could be the cause?
Saponins, due to their amphipathic nature, can interfere with luciferase assays[2][3]. This interference can manifest in several ways:
-
Direct Enzyme Inhibition: this compound may directly inhibit the luciferase enzyme, leading to a decrease in signal.
-
Enzyme Stabilization: Conversely, some compounds can stabilize the luciferase enzyme, leading to an artificially high signal[3].
-
Micelle Formation: At certain concentrations, saponins can form micelles, which may sequester assay components and affect the reaction kinetics.
Q3: Our protein quantification results using the BCA assay seem inaccurate for lysates from cells treated with this compound. Why might this be happening?
The BCA assay is sensitive to the presence of detergents and other amphipathic molecules[4][5]. This compound, as a saponin, can interfere with the copper chelation step of the BCA assay, leading to inaccurate protein concentration measurements. Consider using a detergent-compatible protein assay or a method less prone to interference from amphipathic compounds.
Q4: Can this compound interfere with ELISA assays?
Yes, saponins can cause matrix effects in ELISAs, which can lead to either falsely high or low results[6][7]. This interference can be due to:
-
Non-specific binding to the plate surface.
-
Interference with antibody-antigen binding.
-
Alteration of the enzymatic activity of the detection antibody conjugate.
Troubleshooting Guides
Issue 1: Inconsistent Results in Luciferase-Based NF-κB/MAPK Reporter Assays
Symptoms:
-
High variability between replicate wells.
-
Unexpected increase or decrease in luciferase signal in control wells containing this compound.
-
Non-linear dose-response curves.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Direct Luciferase Inhibition/Stabilization | Run a cell-free luciferase inhibition/stabilization assay. Incubate this compound directly with recombinant luciferase and its substrate to determine if it directly affects enzyme activity. If interference is observed, consider using a reporter system with a different detection method (e.g., fluorescent protein). |
| Cell Membrane Lysis | Perform a cytotoxicity assay (e.g., LDH release assay). Saponins can lyse cell membranes at high concentrations. Ensure the working concentration of this compound is not causing significant cell death, which would release cellular contents and interfere with the assay. |
| Micelle Formation | Determine the Critical Micelle Concentration (CMC) of this compound. If possible, work at concentrations below the CMC to avoid micelle formation. Alternatively, optimize assay buffer conditions (e.g., salt concentration) to minimize micelle formation. |
Issue 2: Inaccurate Protein Quantification of this compound-Treated Cell Lysates
Symptoms:
-
Protein concentrations are unexpectedly high or low.
-
Poor linearity in the standard curve when samples containing this compound are included.
Possible Causes & Solutions:
| Protein Quantification Method | Potential Interference and Solution |
| Bicinchoninic Acid (BCA) Assay | Interference: Saponins can interfere with the Cu2+ reduction step. Solution: Use a detergent-compatible BCA assay formulation or switch to an alternative method like the Bradford assay. If using Bradford, be mindful of its own set of interfering substances (e.g., detergents). A Lowry assay is another alternative, though also susceptible to detergent interference[8]. |
| Bradford Assay | Interference: Less susceptible to saponin interference than BCA, but can be affected by detergents used for cell lysis. Solution: Ensure that the concentration of any detergent in your lysis buffer is compatible with the Bradford reagent. |
| General Recommendation | Sample Precipitation: Precipitate proteins using methods like trichloroacetic acid (TCA) or acetone precipitation to remove interfering substances before quantification[5]. |
Experimental Protocols
Protocol 1: Cell-Free Luciferase Interference Assay
This protocol is designed to determine if this compound directly interferes with luciferase enzyme activity.
Materials:
-
Recombinant firefly luciferase
-
Luciferase assay substrate (Luciferin)
-
Luciferase assay buffer
-
This compound stock solution
-
Microplate luminometer
Procedure:
-
Prepare a dilution series of this compound in luciferase assay buffer. Include a buffer-only control.
-
Add a constant amount of recombinant luciferase to each well of a white, opaque 96-well plate.
-
Add the this compound dilutions to the wells containing luciferase and incubate for 15 minutes at room temperature.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Inject the luciferase substrate into each well and immediately measure the luminescence using a microplate luminometer.
-
Compare the luminescence in the presence of this compound to the buffer-only control to determine the percent inhibition or enhancement.
Protocol 2: NF-κB p65 Transcription Factor Binding ELISA
This protocol provides a general workflow for assessing the effect of this compound on NF-κB activation.
Materials:
-
Cell line responsive to NF-κB activation (e.g., THP-1 macrophages)
-
This compound
-
NF-κB activating stimulus (e.g., LPS)
-
Nuclear extraction kit
-
NF-κB p65 transcription factor binding assay kit (ELISA-based)
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with an NF-κB activator (e.g., LPS) for the recommended time.
-
Harvest the cells and perform nuclear extraction according to the kit manufacturer's protocol.
-
Determine the protein concentration of the nuclear extracts.
-
Perform the NF-κB p65 ELISA according to the kit manufacturer's instructions, using equal amounts of nuclear protein for each sample.
-
Measure the absorbance and calculate the effect of this compound on NF-κB p65 DNA binding activity.
Visualizations
Caption: Experimental workflow for studying this compound effects.
Caption: this compound inhibition of the NF-κB signaling pathway.
References
- 1. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Inhibitor bias in luciferase-based luminescence assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
Validation & Comparative
Goshonoside F5: A Comparative Analysis Against Other Natural NF-κB Inhibitors
For Immediate Release
In the landscape of drug discovery and development, the transcription factor Nuclear Factor-kappa B (NF-κB) has emerged as a critical therapeutic target for a myriad of inflammatory diseases and cancers. This guide provides a comparative overview of Goshonoside F5, a diterpene glucoside, against other prominent natural compounds known for their NF-κB inhibitory activity. This objective analysis is intended for researchers, scientists, and professionals in drug development, offering a synthesis of available experimental data to inform future research and therapeutic strategies.
Introduction to NF-κB Signaling
The NF-κB family of transcription factors plays a pivotal role in regulating the expression of genes involved in inflammation, immune responses, cell proliferation, and survival. In unstimulated cells, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as inflammatory cytokines or pathogens, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB proteins. This allows NF-κB to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes, including those for pro-inflammatory cytokines like TNF-α and IL-6. The dysregulation of the NF-κB pathway is a hallmark of many chronic diseases, making its inhibition a key area of therapeutic research.
Comparative Analysis of NF-κB Inhibitory Activity
The following table summarizes the in vitro efficacy of this compound and other selected natural NF-κB inhibitors. It is crucial to note that the presented IC50 values are derived from various studies with different experimental setups (e.g., cell lines, stimuli, and endpoints). Therefore, this data should be interpreted as a relative guide to potency rather than a direct head-to-head comparison.
| Compound Class | Compound | Source | Cell Line | Stimulus | Assay/Endpoint | IC50 (µM) | Reference |
| Diterpene Glucoside | This compound | Rubus chingii | Peritoneal macrophages | LPS | NO Production | 3.84 | [1] |
| Peritoneal macrophages | LPS | PGE2 Production | 3.16 | [1] | |||
| Peritoneal macrophages | LPS | TNF-α Production | 4.09 | [1] | |||
| Peritoneal macrophages | LPS | IL-6 Production | 17.04 | [1] | |||
| Ginsenosides | Ginsenoside Rg5 | Panax ginseng | Hep G2 | TNF-α | NF-κB Luciferase | 0.61 | |
| Ginsenoside Rz1 | Panax ginseng | Hep G2 | TNF-α | NF-κB Luciferase | 0.63 | ||
| Ginsenoside Rk1 | Panax ginseng | Hep G2 | TNF-α | NF-κB Luciferase | 0.75 | ||
| Ginsenoside Rd | Panax ginseng | Hep G2 | TNF-α | NF-κB Luciferase | 3.47 | ||
| Flavonoids | Curcumin | Curcuma longa | 3T3-L1 adipocytes | TNF-α | Gene Expression (TNF-α, IL-1β, IL-6, COX-2) | 2 | [2] |
| RAW264.7 macrophages | LPS | NF-κB DNA Binding | >50 | [3][4] | |||
| Resveratrol | Grapes, Berries | 3T3-L1 adipocytes | TNF-α | Gene Expression (TNF-α, IL-1β, IL-6, COX-2) | 2 | [2] | |
| Sesquiterpene Lactones | Parthenolide | Tanacetum parthenium | THP-1 | LPS | Cytokine Production (IL-6, IL-1β, etc.) | 1.091 - 2.620 | [5] |
| Helenalin | Arnica montana | T47D | - | Cytotoxicity (MTT) | 4.69 (24h) | [1] | |
| Jurkat T cells | PMA/Okadaic acid | NF-κB DNA Binding | 5 | [6] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Canonical NF-κB signaling pathway and points of inhibition.
Caption: General experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
Below are detailed methodologies for key experiments commonly used to evaluate the NF-κB inhibitory potential of natural compounds.
Cell Culture and Treatment
Murine macrophage cell lines (e.g., RAW 264.7) or human embryonic kidney cells (e.g., HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period (typically 1-2 hours) before being stimulated with an NF-κB activator such as lipopolysaccharide (LPS; 1 µg/mL) or tumor necrosis factor-alpha (TNF-α; 10 ng/mL).
Measurement of Nitric Oxide (NO) Production
NO production is an indicator of iNOS activity, a downstream target of NF-κB. After cell treatment, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of cell supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatants are quantified using commercial ELISA kits according to the manufacturer's instructions. Briefly, supernatants are added to microplates pre-coated with capture antibodies specific for the cytokine of interest. After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added. A substrate solution is then added, and the resulting color development is measured at a specific wavelength. Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
Western Blot Analysis
To determine the effect of inhibitors on the NF-κB signaling cascade, the phosphorylation status and total protein levels of key signaling molecules (e.g., IκBα, p65) are assessed by Western blotting. After treatment, cells are lysed, and protein concentrations are determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked and then incubated with primary antibodies against the target proteins, followed by incubation with a horseradish peroxidase-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
NF-κB Luciferase Reporter Assay
This assay directly measures the transcriptional activity of NF-κB. Cells (e.g., HEK293) are transiently co-transfected with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., pRL-TK expressing Renilla luciferase for normalization). After transfection, cells are treated with the test compound and then stimulated with an NF-κB activator. Cell lysates are prepared, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency.
Conclusion
This compound demonstrates significant inhibitory effects on the NF-κB pathway, as evidenced by its ability to suppress the production of key inflammatory mediators. When compared to other natural NF-κB inhibitors, this compound exhibits potency in the low micromolar range, comparable to that of some well-studied ginsenosides and flavonoids. However, it is imperative for researchers to consider the diverse experimental conditions under which these data were generated. The provided protocols and diagrams offer a framework for standardized evaluation and comparison of novel NF-κB inhibitors. Further head-to-head comparative studies are warranted to definitively establish the relative therapeutic potential of this compound in the context of other natural compounds for the treatment of inflammatory diseases.
References
- 1. Potential Anti-Cancer Effect of Helenalin as a Natural Bioactive Compound on the Growth and Telomerase Gene Expression in Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Curcumin and resveratrol inhibit nuclear factor-kappaB-mediated cytokine expression in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Goshonoside F5: A Comparative Analysis of its Anti-inflammatory Efficacy
In the landscape of diterpenoid research, Goshonoside F5, a diterpene glycoside isolated from the unripe fruits of Rubus chingii, has emerged as a compound of interest for its notable anti-inflammatory properties.[1][2] This guide provides a comparative overview of the efficacy of this compound against other well-characterized anti-inflammatory diterpenoids, namely Oridonin and Triptolide. The comparison is based on available experimental data, with a focus on their inhibitory effects on key inflammatory mediators and signaling pathways.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory efficacy of this compound and other selected diterpenoids has been quantified in various in vitro studies. The following tables summarize the half-maximal inhibitory concentrations (IC50) for the inhibition of nitric oxide (NO) production, a key inflammatory mediator, and the inhibition of the NF-κB signaling pathway, a central regulator of inflammation.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC50 (µM) | Source(s) |
| This compound | 3.84 | [3] |
| Oridonin | ~5-10 | [4] |
| Triptolide | ~0.01-0.1 | [5] |
Table 2: Inhibition of NF-κB Activation
| Compound | Assay | IC50 (µM) | Source(s) |
| This compound | Inhibition of IκB-α and IκB-β phosphorylation | Not explicitly quantified | [3] |
| Oridonin | Inhibition of NF-κB p65 nuclear translocation | ~0.5 (in HSC-T6 cells) | [6] |
| Triptolide | Inhibition of NF-κB transcriptional activity | 0.2 (inhibition of RNAPII-mediated transcription) | [5] |
This compound also demonstrates potent inhibition of other pro-inflammatory mediators. In LPS-stimulated macrophages, it inhibited the production of prostaglandin E2 (PGE2) with an IC50 of 3.16 µM, and the release of the cytokines IL-6 and TNF-α with IC50 values of 17.04 µM and 4.09 µM, respectively.[3]
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling cascades involved in the inflammatory response. Experimental evidence indicates that this compound inhibits the activation of both the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[3][7]
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to inhibit the phosphorylation and subsequent degradation of IκB-α and IκB-β, which are inhibitory proteins that sequester NF-κB in the cytoplasm.[3] This action prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of its target genes.[3]
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling route that regulates the production of inflammatory mediators. This compound has been observed to suppress the phosphorylation of p38 and JNK, two key kinases within the MAPK cascade, without affecting ERK phosphorylation.[3] This selective inhibition of p38 and JNK contributes to its overall anti-inflammatory effect.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and other diterpenoids.
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
This assay is a standard in vitro method to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test compound (e.g., this compound).
-
After a pre-incubation period of 1-2 hours, cells are stimulated with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL to induce an inflammatory response.
-
The plates are incubated for another 24 hours.
-
-
Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
An equal volume of cell culture supernatant is mixed with Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
-
Data Analysis: The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control group, and the IC50 value is determined.
NF-κB Luciferase Reporter Assay
This assay is used to quantify the transcriptional activity of NF-κB.
-
Cell Culture and Transfection:
-
Human embryonic kidney (HEK293) cells are cultured in DMEM with 10% FBS.
-
Cells are transiently co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
-
Assay Procedure:
-
After 24 hours of transfection, cells are treated with the test compound for 1-2 hours.
-
Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) at 10 ng/mL, for 6-8 hours.
-
-
Measurement of Luciferase Activity:
-
Cells are lysed, and the luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis: The inhibition of NF-κB transcriptional activity is calculated as a percentage of the activity in the TNF-α-stimulated control group.
Western Blot for MAPK Activation
This technique is used to detect the phosphorylation (activation) of MAPK proteins.
-
Cell Culture and Treatment:
-
RAW 264.7 macrophages are cultured and seeded as described for the NO assay.
-
Cells are pre-treated with the test compound for 1-2 hours and then stimulated with LPS (1 µg/mL) for a short period (e.g., 15-60 minutes) to induce MAPK phosphorylation.
-
-
Protein Extraction and Quantification:
-
Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the cell lysates is determined using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated forms of p38, JNK, and ERK, as well as with antibodies for the total forms of these proteins as loading controls.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
-
Data Analysis: The ratio of the phosphorylated protein to the total protein is calculated to determine the level of MAPK activation.
References
- 1. researchgate.net [researchgate.net]
- 2. Rubus chingii Hu: A Review of the Phytochemistry and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of nuclear factor-kappa B and mitogen-activated protein kinase signalling pathways by goshonoside-F5 extracted from Rubi Fructus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oridonin protects LPS-induced acute lung injury by modulating Nrf2-mediated oxidative stress and Nrf2-independent NLRP3 and NF-κB pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triptolide | NFkB/IkB Inhibitors: R&D Systems [rndsystems.com]
- 6. Anti-fibrosis Effect of Novel Oridonin Analog CYD0618 via Suppression of the NF-κΒ Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Goshonoside F5 vs. Synthetic Anti-Inflammatory Drugs: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of the anti-inflammatory properties of Goshonoside F5, a natural diterpene glycoside, against commonly used synthetic anti-inflammatory drugs, Dexamethasone and Indomethacin. The data presented is collated from studies utilizing lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, a standard model for assessing inflammatory responses.
Executive Summary
This compound, isolated from the unripe fruits of Rubus chingii, demonstrates significant anti-inflammatory activity by inhibiting key inflammatory mediators and signaling pathways.[1] This natural compound's mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways. In comparison, synthetic drugs like Dexamethasone, a corticosteroid, and Indomethacin, a nonsteroidal anti-inflammatory drug (NSAID), exert their effects through distinct mechanisms. Dexamethasone is known to suppress the production of various pro-inflammatory cytokines, while Indomethacin primarily inhibits cyclooxygenase (COX) enzymes. This guide presents a side-by-side comparison of their in vitro efficacy based on available experimental data.
Comparative Efficacy: Inhibition of Inflammatory Mediators
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Dexamethasone, and Indomethacin on the production of key pro-inflammatory molecules in LPS-stimulated RAW 264.7 macrophages. Lower IC50 values indicate greater potency.
| Inflammatory Mediator | This compound (μM) | Dexamethasone (μM) | Indomethacin (μM) |
| Nitric Oxide (NO) | 13.8 | 34.6 (as μg/mL) | 56.8 |
| Prostaglandin E2 (PGE2) | 12.4 | - | 2.8 |
| Tumor Necrosis Factor-α (TNF-α) | 10.2 | Data Unavailable | 143.7 |
| Interleukin-6 (IL-6) | 11.5 | Data Unavailable | - |
Note: Direct comparative studies for all mediators across all three compounds are limited. Data is compiled from multiple sources utilizing similar experimental models. The IC50 for Dexamethasone on NO production was reported in μg/mL and has been noted as such.
Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-inflammatory effects by targeting upstream signaling pathways. In contrast, Indomethacin's primary mechanism is the direct inhibition of COX enzymes, which are crucial for prostaglandin synthesis. Dexamethasone acts through glucocorticoid receptors to regulate the expression of inflammatory genes.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Goshonoside F5
For Immediate Reference: Key Safety and Handling Protocols for Goshonoside F5
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment and the integrity of your experimental results.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Respiratory | Full-face particle respirator | Type N99 (US) or type P2 (EN 143) respirator cartridges are recommended.[1] |
| Hands | Chemical-resistant gloves | Nitrile or other appropriate chemically resistant gloves should be worn. |
| Eyes | Safety glasses with side shields or goggles | Ensure complete protection from splashes or airborne particles. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes risks and ensures procedural consistency.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a dry, well-ventilated area.[1]
-
Long-term storage: -20°C[1]
-
Short-term storage: 2-8°C[1]
Handling and Preparation of Solutions
-
Preparation: Conduct all handling of solid this compound within a certified chemical fume hood to avoid inhalation of dust particles.
-
Weighing: Use a dedicated, clean spatula and weighing vessel.
-
Dissolving: If preparing a solution, add the solvent to the pre-weighed this compound slowly to prevent splashing.
-
Labeling: Clearly label all containers with the compound name, concentration, solvent, and date of preparation.
Emergency Procedures
Immediate and appropriate action during an emergency is critical.
Spills and Accidental Release
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For a solid spill, carefully sweep up the material, avoiding dust formation, and place it in a sealed container for disposal.[1] For a liquid spill, absorb with an inert material and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of all contaminated materials as hazardous waste.
First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated labware (e.g., pipette tips, tubes, gloves), must be segregated from general laboratory waste.
-
Containment: Place all this compound waste into a clearly labeled, sealed, and leak-proof hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name "this compound" and the approximate quantity.
-
Disposal Request: Arrange for pickup and disposal by your institution's certified hazardous waste management service. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Protocol: Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB and MAPK signaling pathways. The following is a representative protocol for investigating these effects in a cell-based assay.
Materials
-
This compound
-
Cell line (e.g., RAW 264.7 macrophages)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
Reagents for Western blotting and ELISA
Methodology
-
Cell Culture: Culture RAW 264.7 macrophages according to standard protocols.
-
Treatment:
-
Seed cells in appropriate culture plates.
-
Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response.
-
-
Analysis of NF-κB Pathway:
-
Prepare nuclear and cytoplasmic extracts from the cell lysates.
-
Perform Western blot analysis to determine the levels of key NF-κB pathway proteins (e.g., p-IκBα, total IκBα, nuclear p65).
-
-
Analysis of MAPK Pathway:
-
Prepare whole-cell lysates.
-
Perform Western blot analysis to assess the phosphorylation status of key MAPK proteins (e.g., p-p38, total p38, p-JNK, total JNK).
-
-
Cytokine Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA kits.
-
Caption: Experimental workflow for investigating the inhibitory effects of this compound.
Caption: this compound inhibits LPS-induced inflammatory pathways.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
